N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,5-dimethylphenylamine and thiophene-2-carboxylic acid can be catalyzed by a dehydrating agent to form the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide: shares similarities with other oxazole and thiophene derivatives.
N-(2,5-dimethylphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: This compound has a furan ring instead of a thiophene ring.
N-(2,5-dimethylphenyl)-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide: This compound contains a pyridine ring.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14N2O2S |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c1-10-5-6-11(2)12(8-10)17-16(19)13-9-14(20-18-13)15-4-3-7-21-15/h3-9H,1-2H3,(H,17,19) |
InChI Key |
YVCUJXQSPYSHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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